4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol 4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 1094226-73-9
VCID: VC4336704
InChI: InChI=1S/C10H13N5S/c1-14(2)8-5-3-4-7(6-8)9-12-13-10(16)15(9)11/h3-6H,11H2,1-2H3,(H,13,16)
SMILES: CN(C)C1=CC=CC(=C1)C2=NNC(=S)N2N
Molecular Formula: C10H13N5S
Molecular Weight: 235.31

4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

CAS No.: 1094226-73-9

Cat. No.: VC4336704

Molecular Formula: C10H13N5S

Molecular Weight: 235.31

* For research use only. Not for human or veterinary use.

4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol - 1094226-73-9

Specification

CAS No. 1094226-73-9
Molecular Formula C10H13N5S
Molecular Weight 235.31
IUPAC Name 4-amino-3-[3-(dimethylamino)phenyl]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C10H13N5S/c1-14(2)8-5-3-4-7(6-8)9-12-13-10(16)15(9)11/h3-6H,11H2,1-2H3,(H,13,16)
Standard InChI Key QFRBGEBWRPMGND-UHFFFAOYSA-N
SMILES CN(C)C1=CC=CC(=C1)C2=NNC(=S)N2N

Introduction

Structural and Molecular Characteristics

Core Structure and Substituents

The compound features a 1,2,4-triazole ring system substituted at the 3-position with a thiol (-SH) group and at the 5-position with a 3-(dimethylamino)phenyl group. The dimethylamino moiety contributes electron-donating properties, enhancing solubility and influencing biological interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₃N₅S
Molecular Weight235.31 g/mol
IUPAC Name4-Amino-3-[3-(dimethylamino)phenyl]-1H-1,2,4-triazole-5-thione
SMILESCN(C)C1=CC=CC(=C1)C2=NNC(=S)N2N
InChI KeyQFRBGEBWRPMGND-UHFFFAOYSA-N

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~3365 cm⁻¹ (N-H stretch), ~1590 cm⁻¹ (C=N triazole), and ~696 cm⁻¹ (C-S stretch) confirm functional groups .

  • NMR: ¹H NMR signals at δ 2.8–3.2 ppm (dimethylamino protons) and δ 7.4–7.7 ppm (aromatic protons) align with the substituents .

Synthesis and Modification Strategies

Primary Synthesis Routes

The compound is synthesized via multi-step reactions starting from benzoic acid hydrazide:

  • Dithiocarbazinate Formation: Reaction with carbon disulfide in alkaline ethanol yields potassium dithiocarbazinate .

  • Cyclization: Treatment with hydrazine hydrate forms the triazole-thiol core .

  • Functionalization: Condensation with aldehydes or alkylation introduces additional substituents .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
DithiocarbazinateCS₂, KOH, ethanol, reflux75–85
CyclizationN₂H₄·H₂O, HCl, reflux40–50
Schiff Base FormationAldehydes, ethanol, HCl80–90

Derivative Synthesis

Schiff bases and thioglycolic acid adducts are common derivatives, enhancing bioactivity. For example, condensation with 4-dimethylaminobenzaldehyde improves antimicrobial potency .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Triazole-thiol derivatives exhibit broad-spectrum activity:

  • Antibacterial: MIC values of 12–16 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal: Inhibition zones of 10–12 mm against Candida albicans .

Table 3: Comparative Antimicrobial Activity

CompoundS. aureus (Zone, mm)C. albicans (Zone, mm)
Parent Triazole-Thiol1410
Schiff Base Derivative1612

Structure-Activity Relationships (SAR)

  • Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) enhance activity by improving membrane permeability .

  • Thiol group oxidation to disulfides reduces efficacy, underscoring its redox-sensitive role .

Applications in Drug Development and Agriculture

Pharmaceutical Candidates

  • Antifungal Agents: Analogues are being tested as alternatives to fluconazole-resistant strains .

  • Anticancer Scaffolds: Hybrid molecules with cisplatin-like moieties show synergistic effects .

Agricultural Uses

As a fungicide, the compound inhibits Aspergillus flavus at 50 ppm, reducing crop spoilage .

Challenges and Future Directions

Limitations

  • Solubility Issues: Poor aqueous solubility necessitates prodrug strategies .

  • Toxicity: High doses (>100 µM) cause hepatotoxicity in preclinical models .

Research Opportunities

  • Nanoparticle Delivery: Liposomal encapsulation improves bioavailability .

  • Targeted Modifications: Introducing fluorinated groups may enhance blood-brain barrier penetration for CNS infections .

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